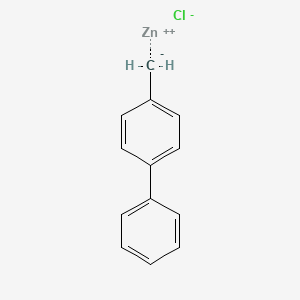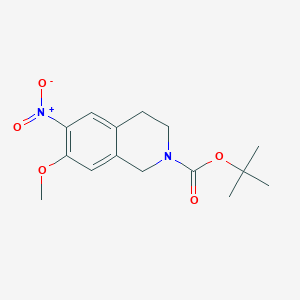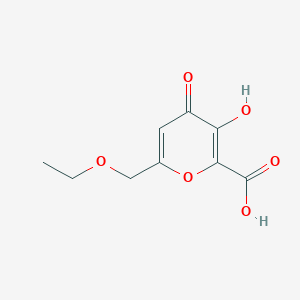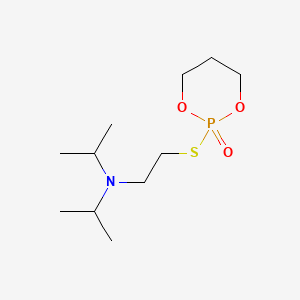
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a phosphorothioic acid core and a cyclic trimethylene ester group. It is often used in scientific research due to its distinctive properties and reactivity.
Vorbereitungsmethoden
The synthesis of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diisopropylaminoethyl and cyclic trimethylene ester groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo substitution reactions where the diisopropylaminoethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester can be compared with other similar compounds such as:
Phosphorothioic acid, S-2,3-diaminopropyl ester: This compound has a similar phosphorothioic acid core but different substituents, leading to distinct reactivity and applications.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also contains a phosphorothioic acid core but with different ester groups, resulting in unique chemical properties.
Eigenschaften
CAS-Nummer |
58607-62-8 |
|---|---|
Molekularformel |
C11H24NO3PS |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
N-[2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H24NO3PS/c1-10(2)12(11(3)4)6-9-17-16(13)14-7-5-8-15-16/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
OTGROTPYXLDXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCSP1(=O)OCCCO1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


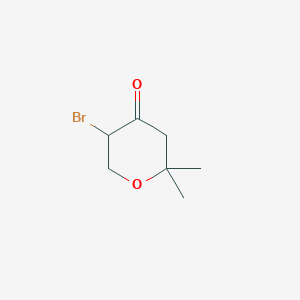
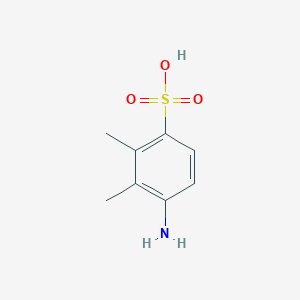

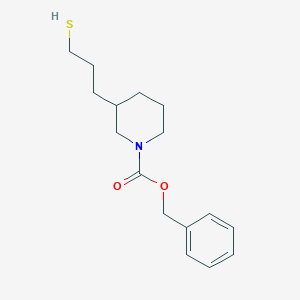
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

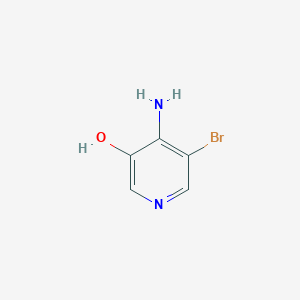


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
